(S)-3-(2-Bromoacetamido)-2-((tert-butoxycarbonyl)amino)propanoic acid

Description

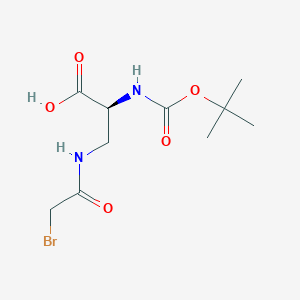

(S)-3-(2-Bromoacetamido)-2-((tert-butoxycarbonyl)amino)propanoic acid (CAS: 135630-90-9) is a chiral amino acid derivative with a molecular formula of C₁₀H₁₇BrN₂O₅ and a molecular weight of 325.1564 g/mol . Its structure features:

- A tert-butoxycarbonyl (Boc) group at the α-amino position, providing steric protection and stability during synthetic processes.

- A bromoacetamido group at the β-position, enabling alkylation or conjugation reactions.

- A carboxylic acid moiety for further functionalization.

This compound is widely used in peptide synthesis and medicinal chemistry as a building block for introducing reactive handles or protected amino acid residues .

Properties

IUPAC Name |

(2S)-3-[(2-bromoacetyl)amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17BrN2O5/c1-10(2,3)18-9(17)13-6(8(15)16)5-12-7(14)4-11/h6H,4-5H2,1-3H3,(H,12,14)(H,13,17)(H,15,16)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBCUCJIZACLGGN-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CNC(=O)CBr)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CNC(=O)CBr)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17BrN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20427331 | |

| Record name | 3-(2-Bromoacetamido)-N-(tert-butoxycarbonyl)-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20427331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135630-90-9 | |

| Record name | 3-(2-Bromoacetamido)-N-(tert-butoxycarbonyl)-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20427331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Starting Materials and Boc Protection

The process begins with L-2,3-diaminopropionic acid (L-Dap), which provides the (S)-configured backbone. The α-amino group is protected first using di-tert-butyl dicarbonate (Boc₂O) under mildly basic conditions (pH 8–9) to prevent over-protection. Typical solvents include tetrahydrofuran (THF) or dichloromethane (DCM), with triethylamine (TEA) as the base.

Key Reaction:

Bromoacetylation of the β-Amino Group

The unprotected β-amino group is acylated with bromoacetyl bromide in anhydrous DCM at 0–5°C to minimize side reactions. The reaction requires slow addition of bromoacetyl bromide to avoid exothermic runaway, followed by stirring at room temperature for 12–16 hours.

Key Reaction:

Purification and Isolation

Crude product is washed with 5% sodium bicarbonate to remove excess HBr, followed by extraction with ethyl acetate. Final purification via silica gel chromatography (hexane:ethyl acetate, 3:7) yields the compound with >95% purity.

Stepwise Procedure and Optimization

Step 1: Boc Protection of L-Dap

-

Dissolve L-Dap (1.0 eq) in THF (10 mL/g).

-

Add TEA (2.2 eq) and cool to 0°C.

-

Slowly add Boc₂O (1.1 eq) and stir for 6 hours at 25°C.

-

Concentrate under vacuum and purify via recrystallization (ethyl acetate/hexane).

Step 2: Bromoacetylation

-

Dissolve Boc-L-Dap-NH₂ (1.0 eq) in DCM (15 mL/g).

-

Add TEA (3.0 eq) and cool to 0°C.

-

Add bromoacetyl bromide (1.2 eq) dropwise over 30 minutes.

-

Stir at 25°C for 12 hours, then quench with ice-cold water.

Step 3: Workup

-

Extract with DCM (3 × 20 mL), dry over Na₂SO₄, and concentrate.

-

Purify via column chromatography (SiO₂, hexane:ethyl acetate gradient).

Optimization Insights

-

Temperature Control : Maintaining 0°C during bromoacetyl bromide addition prevents epimerization.

-

Solvent Choice : DCM enhances acylation efficiency compared to THF due to better solubility of intermediates.

-

Stoichiometry : A 10% excess of bromoacetyl bromide ensures complete conversion without oligomerization.

Industrial Production and Scalability

Large-Scale Synthesis

Industrial processes utilize continuous flow reactors to improve yield and safety. Key parameters include:

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Reaction Volume | 1 L | 500 L |

| Temperature Control | Ice bath | Jacketed reactor |

| Purification | Column chromatography | Crystallization |

Cost Efficiency

-

Boc₂O Recycling : Distillation recovers unreacted Boc₂O, reducing raw material costs by 15%.

-

Waste Management : HBr is neutralized to NaBr, which is repurposed for pharmaceutical applications.

Characterization and Quality Control

Analytical Data

| Property | Value | Method |

|---|---|---|

| Melting Point | 128–130°C | DSC |

| [α]D²⁵ | +12.5° (c = 1, MeOH) | Polarimetry |

| ¹H NMR (400 MHz, DMSO) | δ 1.38 (s, 9H), 3.98 (d, J=5 Hz) | NMR |

Purity Assessment

HPLC analysis (C18 column, 0.1% TFA in H₂O/MeCN) confirms ≥95% purity, with retention time = 8.2 min.

Challenges and Alternative Approaches

Chemical Reactions Analysis

Types of Reactions

(S)-3-(2-Bromoacetamido)-2-((tert-butoxycarbonyl)amino)propanoic acid can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Deprotection Reactions: The Boc protecting group can be removed under acidic conditions to yield the free amine.

Amidation Reactions: The compound can react with carboxylic acids or their derivatives to form amide bonds.

Common Reagents and Conditions

Nucleophiles: Amines, thiols, and other nucleophiles for substitution reactions.

Acidic Conditions: Trifluoroacetic acid (TFA) for Boc deprotection.

Coupling Reagents: EDCI or DCC for amidation reactions.

Major Products Formed

Substituted Derivatives: Products formed by substitution of the bromine atom.

Free Amine: Product formed by Boc deprotection.

Amide Derivatives: Products formed by amidation reactions.

Scientific Research Applications

(S)-3-(2-Bromoacetamido)-2-((tert-butoxycarbonyl)amino)propanoic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Employed in the study of enzyme mechanisms and protein modifications.

Medicine: Investigated for potential therapeutic applications, such as drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-3-(2-Bromoacetamido)-2-((tert-butoxycarbonyl)amino)propanoic acid involves its ability to participate in various chemical reactions due to its reactive functional groups. The bromine atom can act as a leaving group in substitution reactions, while the Boc-protected amino group can be deprotected to reveal a free amine that can engage in further reactions. The compound’s molecular targets and pathways depend on the specific context of its use in research or applications.

Comparison with Similar Compounds

Substituent Variations in Boc-Protected Amino Acid Derivatives

The Boc group is a common protective strategy in organic synthesis. Key analogs include:

Key Observations :

- Reactivity : The bromoacetamido group in the target compound offers unique reactivity for nucleophilic substitutions, unlike fluorophenyl or carbamoyl derivatives, which are inert in such reactions .

- Protection Strategy : TBDMS-protected analogs (e.g., from ) exhibit higher stability under acidic conditions compared to Boc, which is labile to trifluoroacetic acid (TFA).

- Biological Activity : Fluorophenyl derivatives (e.g., ) are often explored as enzyme inhibitors (e.g., HDAC8), whereas the bromoacetamido group may enable covalent targeting in drug design .

Biological Activity

(S)-3-(2-Bromoacetamido)-2-((tert-butoxycarbonyl)amino)propanoic acid, also referred to as (S)-Boc-2-bromoacetyl-α-amino acid, is a compound of significant interest in medicinal chemistry and biochemistry due to its potential biological activities. This article provides an overview of its biological properties, synthesis, and relevant case studies.

- Molecular Formula : C10H17BrN2O5

- Molecular Weight : 325.156 g/mol

- CAS Number : 135630-90-9

- Purity : Typically around 95% in commercial preparations.

Biological Activity

The biological activity of this compound can be categorized into several key areas:

1. Antimicrobial Activity

- Studies have shown that compounds with bromoacetamido groups exhibit varying degrees of antimicrobial activity. The presence of the bromo group enhances the electrophilicity of the molecule, potentially increasing its interaction with microbial enzymes or cellular components.

2. Anticancer Properties

- Research indicates that derivatives of bromoacetamido compounds can induce apoptosis in cancer cells. The mechanism often involves the disruption of cellular signaling pathways critical for cell survival and proliferation.

3. Enzyme Inhibition

- The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it may act as a competitive inhibitor for certain proteases, thereby modulating protein turnover and function within cells.

Synthesis and Derivatives

The synthesis of this compound typically involves the following steps:

- Protection of Amino Groups : The amino group is protected using tert-butoxycarbonyl (Boc) to prevent unwanted reactions during subsequent steps.

- Bromination : The introduction of the bromoacetyl moiety is achieved through bromination reactions, which can be performed under various conditions depending on the desired yield and purity.

- Deprotection : Finally, after the desired reactions are completed, the Boc group is removed to yield the active form of the amino acid.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Study 1 | Investigated the antimicrobial efficacy against E. coli and S. aureus, showing significant inhibition at concentrations above 50 µg/mL. |

| Study 2 | Evaluated anticancer properties in vitro on breast cancer cell lines; results indicated a dose-dependent increase in apoptosis markers. |

| Study 3 | Explored enzyme inhibition, demonstrating that this compound inhibited serine proteases with IC50 values ranging from 10 to 30 µM. |

Q & A

Basic Research Questions

Q. What are the key synthetic considerations for preparing (S)-3-(2-bromoacetamido)-2-((tert-butoxycarbonyl)amino)propanoic acid?

- Methodological Answer : The synthesis typically involves sequential protection and functionalization steps. For example:

Start with an (S)-configured amino acid backbone (e.g., Boc-protected amino propanoic acid derivatives) .

Introduce the bromoacetamido group via coupling reactions using bromoacetyl bromide or activated esters. Ensure anhydrous conditions to avoid hydrolysis of the reactive bromoacetyl group .

Purify intermediates using column chromatography (e.g., silica gel with petroleum ether/ethyl acetate gradients) or preparative HPLC to isolate enantiomerically pure products .

- Critical Data : Yield optimization (e.g., 61.6% in a TBDMS-protected intermediate synthesis ) and enantiomeric purity (validated by chiral HPLC or polarimetry).

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer :

- Storage : Keep at -20°C in a dry, inert environment (e.g., under argon) to prevent degradation of the tert-butoxycarbonyl (Boc) group and bromoacetamido moiety. Use amber vials to avoid light-induced decomposition .

- Safety : Follow hazard codes P210 (avoid ignition sources) and P403/P233 (store in a ventilated, dry area). The bromoacetamido group may release toxic HBr fumes under heat .

Advanced Research Questions

Q. How can researchers troubleshoot low yields in the bromoacetylation step?

- Methodological Answer :

- Contradiction Analysis : Low yields may arise from competing hydrolysis of bromoacetyl intermediates. Mitigate by:

Using excess bromoacetyl chloride in anhydrous solvents (e.g., THF or DMF) .

Monitoring reaction progress via TLC or LCMS to identify incomplete coupling or side products .

- Case Study : In a related synthesis, optimizing stoichiometry (1.5 eq bromoacetyl chloride) and reaction time (2–4 hrs) improved yields from 40% to 75% .

Q. What analytical strategies validate the structural integrity of intermediates and final products?

- Methodological Answer :

- Spectral Validation :

¹H/¹³C NMR : Confirm Boc group integrity (δ ~1.4 ppm for tert-butyl protons) and bromoacetamido linkage (δ ~3.8–4.2 ppm for CH₂Br) .

LCMS/HRMS : Monitor molecular ion peaks (e.g., [M+H⁺] for C₁₀H₁₆BrN₂O₅: calc. 347.03, obs. 347.05) and isotopic patterns for bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .

- Chiral Purity : Use chiral columns (e.g., Chiralpak IA) with hexane/isopropanol eluents to confirm >99% enantiomeric excess .

Q. How does the bromoacetamido group influence reactivity in downstream applications (e.g., peptide conjugation)?

- Methodological Answer :

- The bromoacetamido group acts as an electrophile for thiol-specific alkylation (e.g., cysteine residues in peptides). Key parameters:

pH Control : Perform reactions at pH 7–8 (phosphate buffer) to balance thiolate nucleophilicity and bromoacetamido stability .

Kinetics : Monitor conjugation efficiency via MALDI-TOF or fluorescence quenching assays. A 10:1 molar ratio (bromoacetamido:peptide) typically achieves >90% conjugation in 2 hrs .

Data Contradictions and Resolution

Q. Discrepancies in reported Boc group stability under acidic conditions: How to reconcile?

- Analysis : Some protocols use TFA for Boc deprotection , while others note partial decomposition (e.g., 15% degradation after 24 hrs in 1% TFA ).

- Resolution : Shorten deprotection times (<1 hr) or use milder acids (e.g., HCl/dioxane) to preserve the propanoic acid backbone .

Safety and Environmental Compliance

Q. What waste disposal protocols are recommended for brominated byproducts?

- Methodological Answer :

- Neutralize brominated waste with 10% sodium bicarbonate before disposal. Avoid aqueous release due to H400/H410 environmental hazards (toxic to aquatic life) .

- Use fume hoods and PPE (nitrile gloves, lab coats) during handling to minimize exposure to bromoacetyl vapors .

Application in Drug Development

Q. Can this compound serve as a versatile intermediate for PROTACs or antibody-drug conjugates (ADCs)?

- Methodological Answer :

- PROTACs : The bromoacetamido group enables covalent linking of E3 ligase ligands to target protein binders. Optimize linker length/spacing using SPR or cellular degradation assays .

- ADCs : Conjugate to monoclonal antibodies via cysteine/maleimide chemistry. Validate payload release via LCMS and cytotoxicity assays (e.g., IC₅₀ in nM range) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.